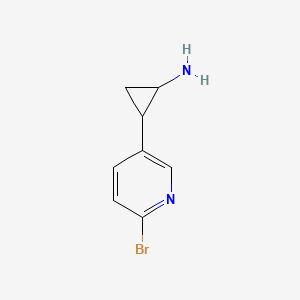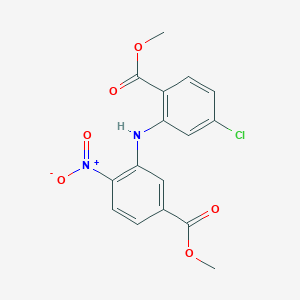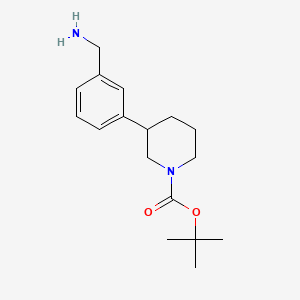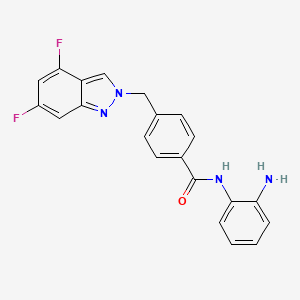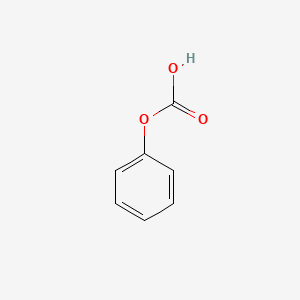
Phenyl hydrogen carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Phenyl hydrogen carbonate can be synthesized through the reaction of phenol with phosgene in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{OCOCl} + \text{HCl} ] [ \text{C}_6\text{H}_5\text{OCOCl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{OCOOH} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process where phenol and phosgene are reacted in the presence of a catalyst. This method allows for efficient production with high yields and minimal by-products.
化学反応の分析
Types of Reactions: Phenyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl carbonate.
Reduction: It can be reduced to phenol and carbon dioxide.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenyl carbonate.
Reduction: Phenol and carbon dioxide.
Substitution: Various substituted carbonates depending on the nucleophile used.
科学的研究の応用
Phenyl hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential use in biochemical assays and as a reagent in enzymatic reactions.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics.
作用機序
The mechanism by which phenyl hydrogen carbonate exerts its effects involves the formation of stable intermediates with various substrates. The phenyl group provides steric hindrance, which can influence the reactivity of the compound. The carbonyl group in the molecule can act as an electrophile, making it susceptible to nucleophilic attack.
Molecular Targets and Pathways: this compound primarily interacts with nucleophiles, leading to the formation of substituted carbonates. These reactions can occur through various pathways, including direct nucleophilic substitution and addition-elimination mechanisms.
類似化合物との比較
Phenyl carbonate: Similar in structure but lacks the hydrogen atom on the carbonyl group.
Methyl hydrogen carbonate: Similar but with a methyl group instead of a phenyl group.
Ethyl hydrogen carbonate: Similar but with an ethyl group instead of a phenyl group.
Uniqueness: Phenyl hydrogen carbonate is unique due to the presence of the phenyl group, which provides distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl and ethyl counterparts.
特性
CAS番号 |
13932-55-3 |
|---|---|
分子式 |
C7H6O3 |
分子量 |
138.12 g/mol |
IUPAC名 |
phenyl hydrogen carbonate |
InChI |
InChI=1S/C7H6O3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H,8,9) |
InChIキー |
QIIPQYDSKRYMFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12931251.png)

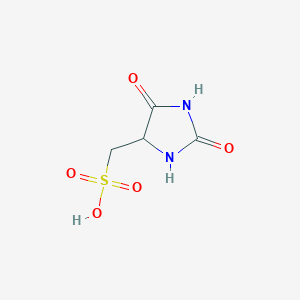
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)
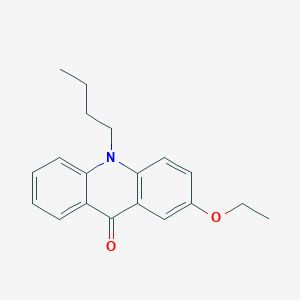

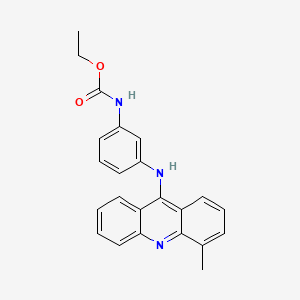
![2-Chloro-3-methyl-4-((1R,3R,5R)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12931323.png)
